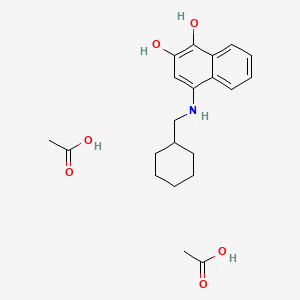
1,2-Naphthalenediol,4-(cyclohexylmethylamino)-, 1,2-diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Naphthalenediol,4-(cyclohexylmethylamino)-, 1,2-diacetate is a chemical compound with the molecular formula C21H29NO6 and a molecular weight of 391.4581 . This compound is characterized by the presence of a naphthalene ring substituted with a cyclohexylmethylamino group and two acetate groups. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Naphthalenediol,4-(cyclohexylmethylamino)-, 1,2-diacetate typically involves the acetylation of 1,2-naphthalenediol followed by the introduction of the cyclohexylmethylamino group. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable base such as pyridine to facilitate the reaction. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to obtain the desired product with high yield and purity.
化学反应分析
Types of Reactions
1,2-Naphthalenediol,4-(cyclohexylmethylamino)-, 1,2-diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced naphthalene derivatives.
Substitution: The compound can undergo substitution reactions where the acetate groups or the cyclohexylmethylamino group are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydronaphthalene derivatives.
科学研究应用
1,2-Naphthalenediol,4-(cyclohexylmethylamino)-, 1,2-diacetate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2-Naphthalenediol,4-(cyclohexylmethylamino)-, 1,2-diacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1,2-Naphthalenediol, 4-(1-methyl-2-propen-1-yl)-, 1,2-diacetate: Similar structure with different substituents.
1,2-Naphthalenediol, 4-(cyclohexylmethylamino)-, 1,2-diacetate: The same compound with slight variations in the substituents.
Uniqueness
1,2-Naphthalenediol,4-(cyclohexylmethylamino)-, 1,2-diacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
属性
分子式 |
C21H29NO6 |
|---|---|
分子量 |
391.5 g/mol |
IUPAC 名称 |
acetic acid;4-(cyclohexylmethylamino)naphthalene-1,2-diol |
InChI |
InChI=1S/C17H21NO2.2C2H4O2/c19-16-10-15(18-11-12-6-2-1-3-7-12)13-8-4-5-9-14(13)17(16)20;2*1-2(3)4/h4-5,8-10,12,18-20H,1-3,6-7,11H2;2*1H3,(H,3,4) |
InChI 键 |
GAIAJDWTYVZKFU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.CC(=O)O.C1CCC(CC1)CNC2=CC(=C(C3=CC=CC=C32)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1,4,8,11,14,18,21,24,28-nonaene-6,7,16,17,26,27-hexone](/img/structure/B15126149.png)
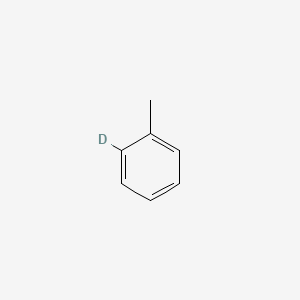
![2-[[2-[[(4S)-5-amino-4-[[(2S)-2-[[(2R)-3-[2,3-di(dodecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]ethanesulfonic acid](/img/structure/B15126156.png)
![17,17'-[(Dimethylsilanediyl)bis(oxy)]bisandrost-4-en-3-one](/img/structure/B15126159.png)
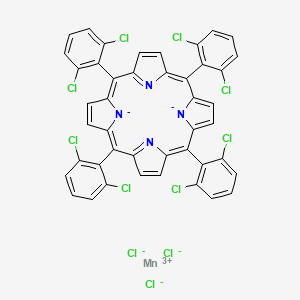
![6-(4-Nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole](/img/structure/B15126176.png)
![Phosphonic acid,(phenylmethyl)-,mono[4-[2-[(4-chlorophenyl)methyl]-1-oxo-3-phenylpropyl] phenyl] ester,sodium salt](/img/structure/B15126193.png)
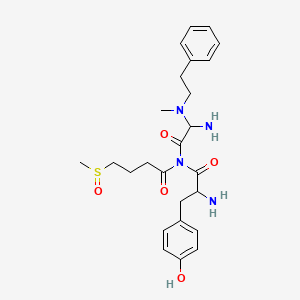
![6-[1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)morpholin-3-one](/img/structure/B15126212.png)
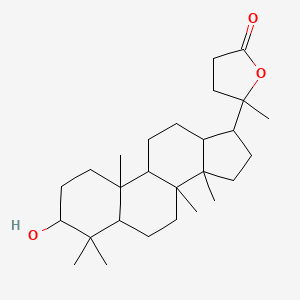
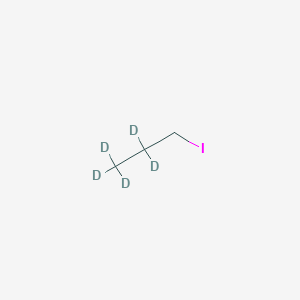
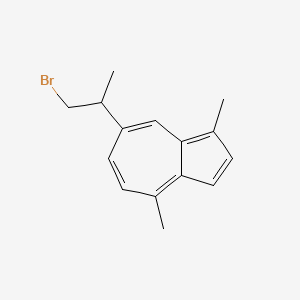
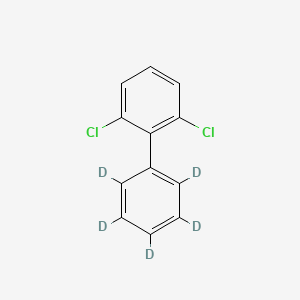
![[2-(9,11-dichloro-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] dicyclohexylmethyl carbonate](/img/structure/B15126248.png)
